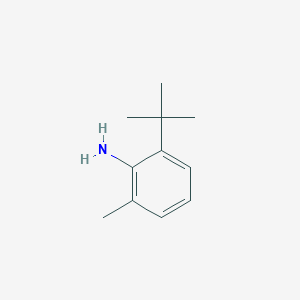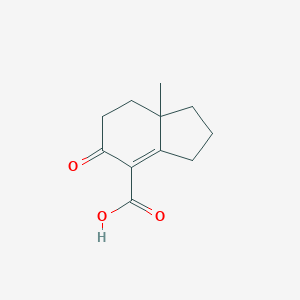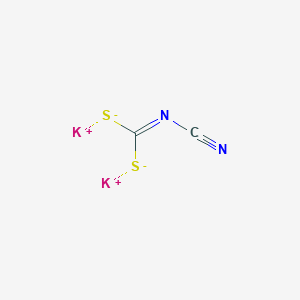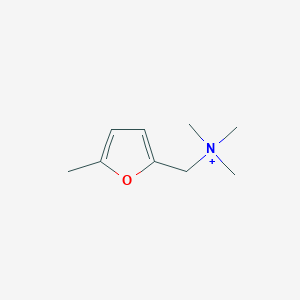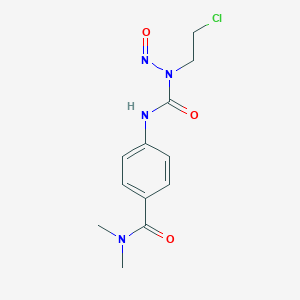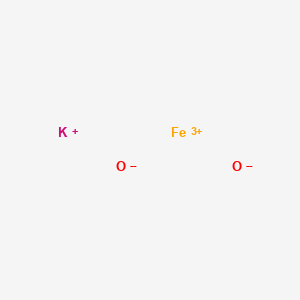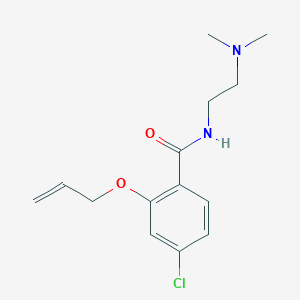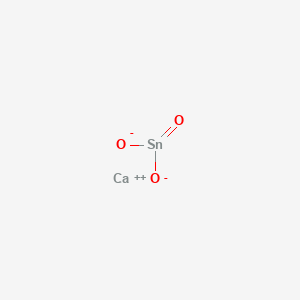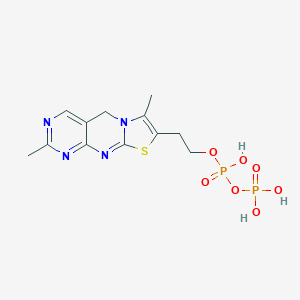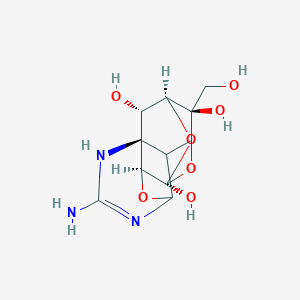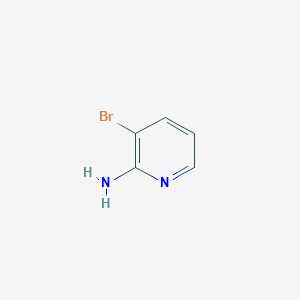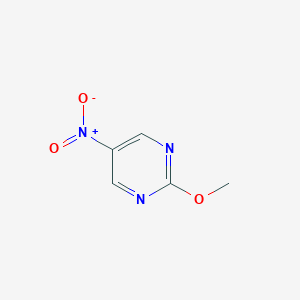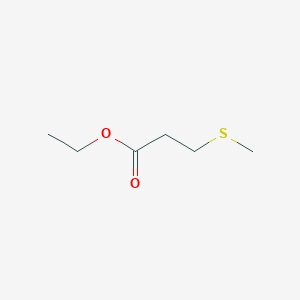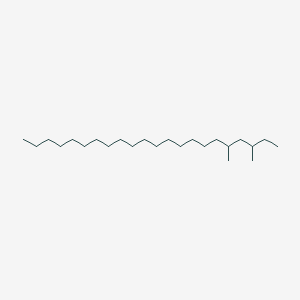
3,5-Dimethyldocosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyldocosane, also known as 3,5-dimethyl-24-docosanol, is a long-chain alcohol that is commonly found in plants and animals. It has been the subject of scientific research due to its potential use in various applications, including as a fuel additive, as well as in the development of new pharmaceuticals and cosmetics.
作用機序
The mechanism of action of 3,5-Dimethyldocosanedocosane is not fully understood, but it is believed to work by inhibiting the growth of bacteria and reducing inflammation in the body. It is also thought to work by modulating the immune system, which can help to prevent the development of certain diseases.
生化学的および生理学的効果
Studies have shown that 3,5-Dimethyldocosanedocosane has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of using 3,5-Dimethyldocosanedocosane in lab experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions, which makes it easy to work with in the lab. However, one of the main limitations is that it is not well understood, and more research is needed to fully understand its mechanism of action and potential uses.
将来の方向性
There are a number of future directions for research on 3,5-Dimethyldocosanedocosane. One area of research is the development of new pharmaceuticals and cosmetics that use 3,5-Dimethyldocosanedocosane as an active ingredient. Another area of research is the use of 3,5-Dimethyldocosanedocosane as a fuel additive, which could help to reduce emissions and increase fuel efficiency in diesel engines.
Overall, 3,5-Dimethyldocosanedocosane is a promising compound that has a number of potential applications in various fields. While more research is needed to fully understand its mechanism of action and potential uses, it is clear that it has a lot of potential as a fuel additive, as well as in the development of new pharmaceuticals and cosmetics.
合成法
The synthesis of 3,5-Dimethyldocosanedocosane can be achieved through various methods, including the reduction of docosanoic acid or the oxidation of 3,5-Dimethyldocosanehexadecane. The most common method involves the reduction of docosanoic acid using lithium aluminum hydride, which results in the formation of 3,5-Dimethyldocosanedocosane.
科学的研究の応用
3,5-Dimethyldocosane has been the subject of scientific research due to its potential use in various applications. One of the most promising applications is as a fuel additive, where it has been shown to improve the performance of diesel engines by reducing emissions and increasing fuel efficiency.
In addition to its use as a fuel additive, 3,5-Dimethyldocosanedocosane has also been studied for its potential use in the development of new pharmaceuticals and cosmetics. Studies have shown that it has antimicrobial and anti-inflammatory properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
13897-12-6 |
|---|---|
製品名 |
3,5-Dimethyldocosane |
分子式 |
C24H50 |
分子量 |
338.7 g/mol |
IUPAC名 |
3,5-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(3)6-2/h23-24H,5-22H2,1-4H3 |
InChIキー |
GMIWDDHRSAWZAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
同義語 |
3,5-Dimethyldocosane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



